3-{[3-(morpholin-4-yl)propyl]amino}-1-{4-[(Z)-phenyldiazenyl]phenyl}pyrrolidine-2,5-dione
CAS No.: 1040864-32-1
Cat. No.: VC15634827
Molecular Formula: C23H27N5O3
Molecular Weight: 421.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040864-32-1 |
|---|---|
| Molecular Formula | C23H27N5O3 |
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | 3-(3-morpholin-4-ylpropylamino)-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C23H27N5O3/c29-22-17-21(24-11-4-12-27-13-15-31-16-14-27)23(30)28(22)20-9-7-19(8-10-20)26-25-18-5-2-1-3-6-18/h1-3,5-10,21,24H,4,11-17H2 |
| Standard InChI Key | DGPKHVBKAVUMDY-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1CCCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Introduction
3-{[3-(morpholin-4-yl)propyl]amino}-1-{4-[(Z)-phenyldiazenyl]phenyl}pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine backbone with a morpholine ring and a phenyldiazenyl moiety. This structure suggests potential for diverse chemical reactivity and biological activity. The presence of both morpholine and pyrrolidine rings indicates possible pharmacological properties, as compounds with these structures are often investigated for their therapeutic potential.
Synthesis Approaches
The synthesis of 3-{[3-(morpholin-4-yl)propyl]amino}-1-{4-[(Z)-phenyldiazenyl]phenyl}pyrrolidine-2,5-dione can be approached through multiple chemical methods, including:
-
Condensation reactions: Involving the combination of appropriate precursors.
-
Substitution reactions: To introduce specific functional groups.
Potential Applications
This compound may have applications in various fields due to its structural features:
-
Pharmacology: Potential therapeutic uses due to the presence of morpholine and pyrrolidine rings.
-
Chemical Research: Useful in studies of diazenyl compounds and their reactivity.
Biological Activity and Interaction Studies
While specific biological activity data for this compound may be limited, interaction studies are crucial for understanding its bioactivity. Compounds with similar structures are often investigated for their anticancer, antimicrobial, and antibacterial properties.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Aminophenyl)-3-{[4-(morpholin-4-yl)anilino]methylidene}-2-thioxoimidazolidin-4-one | Morpholine; imidazolidine core | Anticancer |
| 1-(4-Chlorophenyl)-3-{[4-(morpholin-4-yl)anilino]methylidene}-2-sulfanylidene-1,3-diazinane | Morpholine; diazinane structure | Antimicrobial |
| 1-[4-(4-Morpholinyl)phenyl]-3-thiophen-2-yl-2-propen-1-one | Morpholine; thiophene ring | Antibacterial |
These compounds highlight the potential therapeutic pathways for 3-{[3-(morpholin-4-yl)propyl]amino}-1-{4-[(Z)-phenyldiazenyl]phenyl}pyrrolidine-2,5-dione.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume